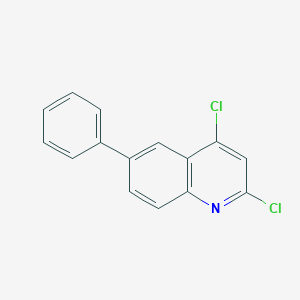
2,4-Dichloro-6-phenylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-6-phenylquinoline is a compound belonging to the quinoline family, characterized by a quinoline core structure with chlorine and phenyl substituents. The quinoline moiety is a heterocyclic aromatic organic compound with a bicyclic structure, consisting of a benzene ring fused to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-phenylquinoline typically involves the reaction of 2-amino-5-chlorobenzophenone with an equimolar amount of 2-acetamido-5-methylbenzophenone in the presence of polyphosphoric acid. Another method involves the reaction of 2,6-dichloro-4-phenylquinoline with 2-amino-5-methylbenzophenone in the presence of copper powder.
Industrial Production Methods: Industrial production methods for quinoline derivatives often focus on optimizing reaction conditions to increase yield and reduce costs. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts have been explored to make the process more efficient and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dichloro-6-phenylquinoline can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of molecular oxygen.
Reduction: Typically involves reducing agents such as hydrogen in the presence of a catalyst.
Substitution: Chlorination reactions using reagents like phosphorus oxychloride (POCl3) are common.
Common Reagents and Conditions:
Oxidation: DDQ and molecular oxygen.
Reduction: Hydrogen gas with a suitable catalyst.
Substitution: POCl3 for chlorination.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, chlorination can introduce additional chlorine atoms into the aromatic system, while oxidation can lead to the formation of quinoline N-oxides.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-6-phenylquinoline involves its interaction with molecular targets and pathways within biological systems. For instance, its antibacterial activity may be attributed to its ability to interfere with bacterial membrane permeability, inhibit protein synthesis, and induce DNA damage . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparación Con Compuestos Similares
2,6-Dichloro-4-phenylquinoline: Shares a similar quinoline core structure with chlorine and phenyl substituents.
2,4-Dichloro-6-((quinoline-8-ylimino)methyl)phenolate: Another quinoline derivative with similar substituents.
Uniqueness: 2,4-Dichloro-6-phenylquinoline is unique due to its specific substitution pattern, which can influence its chemical behavior and biological activity.
Propiedades
Fórmula molecular |
C15H9Cl2N |
|---|---|
Peso molecular |
274.1 g/mol |
Nombre IUPAC |
2,4-dichloro-6-phenylquinoline |
InChI |
InChI=1S/C15H9Cl2N/c16-13-9-15(17)18-14-7-6-11(8-12(13)14)10-4-2-1-3-5-10/h1-9H |
Clave InChI |
UCFFFVPMEYFDTD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC3=C(C=C2)N=C(C=C3Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



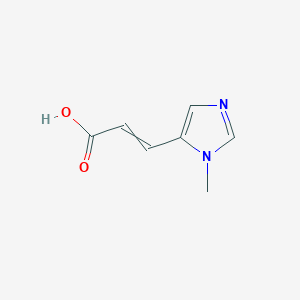

![(3aR,4S,5R,6R,8aS)-6-methylhexahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-4,5-diol](/img/structure/B11824388.png)
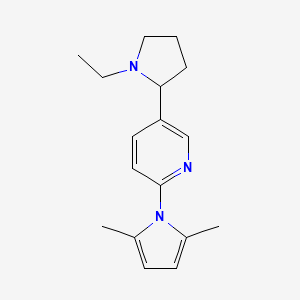
![1-Ethyl-4-hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B11824395.png)
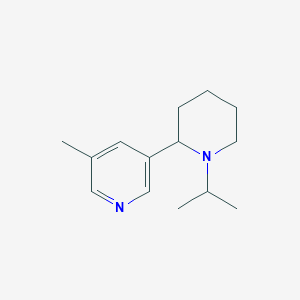

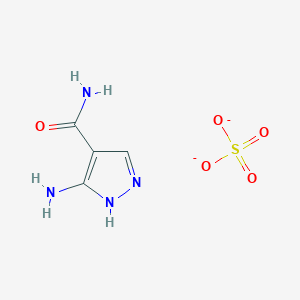
![(1R)-11-but-3-enyl-7,12-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B11824448.png)


![(2R)-5-amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid](/img/structure/B11824469.png)

